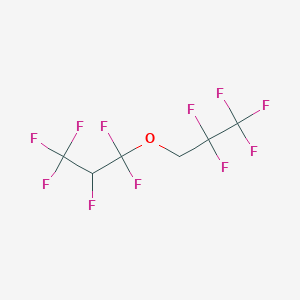

1H,1H,2'H-Perfluorodipropyl ether

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOROOXPAFHWVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380985 | |

| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-28-8 | |

| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H,1H,2'H-Perfluorodipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8), a fluorinated ether with applications in various scientific fields, including as a solvent and a component in battery electrolytes. This document outlines two principal synthetic routes: the addition of a fluorinated alcohol to a fluoroolefin and the Williamson ether synthesis. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to facilitate a comprehensive understanding of these methodologies.

Introduction

This compound, with the molecular formula C₆H₃F₁₁O, is a hydrofluoroether (HFE) that has garnered interest due to its unique physicochemical properties imparted by the significant degree of fluorination. These properties include chemical inertness, thermal stability, and specific solvency characteristics. The synthesis of such fluorinated ethers is a critical aspect of organofluorine chemistry, enabling the production of materials with tailored properties for advanced applications.

Synthesis Pathway 1: Addition of a Fluorinated Alcohol to a Fluoroolefin

This pathway involves the base-catalyzed addition of a fluorinated alcohol to a perfluoroalkene. A representative and analogous method is the synthesis of 1,1,2,3,3,3-hexafluoropropyl methyl ether from hexafluoropropylene and methanol.[1] This approach can be adapted for the synthesis of this compound by reacting 2,2,3,3-tetrafluoro-1-propanol with hexafluoropropylene.

Reaction Scheme:

Caption: Addition of a fluorinated alcohol to a fluoroolefin.

Experimental Protocol

This protocol is adapted from the synthesis of a similar hydrofluoroether.[1]

-

Preparation of the Alkoxide: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is charged. 2,2,3,3-tetrafluoro-1-propanol (1.0 equivalent) is added to the solvent. A strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium hydroxide (KOH), is then added portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding alkoxide. The mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified period to ensure complete formation of the alkoxide.

-

Addition to Hexafluoropropylene: The reaction mixture containing the in-situ generated alkoxide is then treated with hexafluoropropylene (1.0-1.2 equivalents). This can be achieved by bubbling gaseous hexafluoropropylene through the solution or by adding it as a condensed liquid at low temperature. The reaction is typically carried out in a sealed pressure vessel.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 50-80 °C), for a period of several hours (e.g., 4-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess base is quenched by the addition of water or a dilute aqueous acid. The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table presents typical quantitative data for the synthesis of hydrofluoroethers via the addition of alcohols to fluoroolefins, based on analogous reactions.[1]

| Parameter | Value |

| Reactants | 2,2,3,3-tetrafluoro-1-propanol, Hexafluoropropylene |

| Base | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |

| Temperature | 50 - 80 °C |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 70 - 95% |

Synthesis Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including fluorinated ethers.[2][3][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester. For the synthesis of this compound, there are two possible disconnection approaches.

Reaction Scheme:

Caption: Williamson ether synthesis routes for the target ether.

Experimental Protocol

This generalized protocol is based on established procedures for the Williamson ether synthesis of fluorinated ethers.

-

Alkoxide Formation: The selected fluorinated alcohol (either 1,1,2,3,3,3-hexafluoropropan-1-ol for Route B or 2,2,3,3-tetrafluoro-1-propanol for Route A) (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as DMF or THF in a reaction vessel under an inert atmosphere. A strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred until the alkoxide formation is complete.

-

Nucleophilic Substitution: The corresponding fluoroalkyl halide or sulfonate (e.g., tosylate or mesylate) (1.0-1.2 equivalents) is added to the solution of the alkoxide. The reaction mixture is then heated to a temperature typically ranging from 50 to 100 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or ¹⁹F NMR to determine the consumption of the starting materials and the formation of the product.

-

Purification: After the reaction is complete, the mixture is cooled, and the work-up procedure is similar to that described for the addition pathway. The crude product is purified by fractional distillation to obtain the final this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Williamson ether synthesis of hydrofluoroethers.

| Parameter | Value |

| Reactants | Fluoroalkoxide and Fluoroalkyl halide/sulfonate |

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |

| Temperature | 50 - 100 °C |

| Reaction Time | 6 - 48 hours |

| Typical Yield | 60 - 85% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the -CH₂- and -CH- protons, with chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. The hydrogens on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[6]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will display distinct resonances for the different fluorine environments in the molecule, with chemical shifts and couplings providing detailed structural information.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C-O-C stretching vibration of the ether linkage, typically in the region of 1000-1300 cm⁻¹. Strong C-F stretching bands will also be prominent.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, further corroborating the structure.

Commercial suppliers of this compound often provide spectroscopic data confirming the structure and purity of their products.[8][9]

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of the target ether.

Conclusion

This technical guide has detailed two robust and widely applicable synthesis pathways for this compound. The addition of a fluorinated alcohol to a fluoroolefin and the Williamson ether synthesis both offer viable routes to this valuable hydrofluoroether. The choice of method may depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a foundation for researchers and professionals in the field to successfully synthesize and characterize this and similar fluorinated ether compounds.

References

- 1. 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [myskinrecipes.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,2'H-Perfluorodipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,2'H-Perfluorodipropyl ether, a partially fluorinated ether, presents a unique combination of properties suggesting its potential in various scientific and industrial applications, including as a solvent, refrigerant, and potentially in the pharmaceutical sector. This technical guide provides a comprehensive overview of its known and predicted physicochemical properties, detailed hypothetical experimental protocols for their determination, and explores a plausible, albeit theoretical, application in drug development as an inhalation anesthetic. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug discovery.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃F₁₁O | - |

| Molecular Weight | 300.07 g/mol | - |

| CAS Number | 1000-28-8 | - |

| Boiling Point | 81.3 - 87.5 °C at 760 mmHg | Multiple commercial supplier data |

| Density | 1.543 - 1.5844 g/cm³ at 20 °C | Multiple commercial supplier data |

| Refractive Index | 1.2751 | Commercial supplier data |

| Flash Point | Conflicting data: "None", 8.2 °C, 87.5 °C | Multiple commercial supplier data |

| Melting Point | Data not available | - |

| Vapor Pressure | ~10.5 kPa at 25 °C (Estimated) | QSPR Prediction |

| Water Solubility | Low (Estimated) | QSPR Prediction based on hydrophobicity |

| Solubility in DMSO | Soluble | EPA CompTox Chemicals Dashboard |

| Appearance | Colorless liquid | General property of hydrofluoroethers |

| Odor | Odorless | General property of hydrofluoroethers |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Synthesis via Williamson Ether Synthesis

A plausible method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.

-

Objective: To synthesize this compound from a suitable fluorinated alcohol and a fluorinated alkyl halide.

-

Materials:

-

1,1,2,3,3,3-Hexafluoropropan-1-ol

-

1-Bromo-2,2,3,3,3-pentafluoropropane

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

1,1,2,3,3,3-Hexafluoropropan-1-ol (1.0 eq.) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.

-

1-Bromo-2,2,3,3,3-pentafluoropropane (1.0 eq.) is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 12-24 hours, monitoring the reaction progress by gas chromatography (GC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of distilled water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

Determination of Boiling Point

-

Objective: To determine the boiling point of the purified ether at atmospheric pressure.

-

Apparatus: Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask), heating mantle, boiling chips.

-

Procedure:

-

The purified liquid is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure should be recorded simultaneously.

-

Characterization by Spectroscopy

-

Objective: To confirm the structure and purity of the synthesized ether using NMR and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals corresponding to the protons in the molecule, with chemical shifts influenced by the adjacent ether oxygen and fluorine atoms. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.

-

¹⁹F NMR: This is a powerful technique for fluorinated compounds. The spectrum will show distinct signals for the different fluorine environments in the molecule, with characteristic chemical shifts and coupling constants.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile solvent is injected into the GC-MS.

-

The GC separates the compound from any impurities.

-

The mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which can be used to confirm the molecular weight and structure.

-

Hypothetical Application in Drug Development: Inhalation Anesthetic

Based on the structural similarities to known fluorinated ether anesthetics (e.g., sevoflurane, desflurane), it is plausible to hypothesize that this compound could exhibit anesthetic properties. The mechanism of action for such compounds is generally believed to involve the potentiation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.

Proposed Signaling Pathway: GABA-A Receptor Modulation

Inhaled anesthetics are thought to enhance the activity of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. Potentiation of these receptors leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, resulting in the state of general anesthesia.

Experimental Workflow for Anesthetic Potential Screening

To investigate the hypothetical anesthetic properties of this compound, a preclinical experimental workflow would be necessary.

Safety and Handling

As a fluorinated compound, this compound should be handled with appropriate safety precautions. While comprehensive toxicological data is not available, it is classified as an irritant by some suppliers. Good laboratory practices should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. Due to the conflicting data on its flash point, it should be treated as potentially flammable and kept away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated ether with a developing but incomplete physicochemical profile. While its current applications are not well-documented in publicly accessible literature, its structural characteristics suggest potential for further investigation, particularly in areas where the unique properties of hydrofluoroethers are advantageous. The hypothetical application as an inhalation anesthetic provides a framework for future research and highlights the need for more extensive studies into its biological activity and safety profile. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this and similar fluorinated compounds.

In-Depth Technical Guide: 1H,1H,2'H-Perfluorodipropyl Ether (CAS 1000-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1000-28-8, identified as 1H,1H,2'H-Perfluorodipropyl ether. This document consolidates available physicochemical data, general synthesis methodologies, and toxicological information. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure:

IUPAC Name: 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane[]

Synonyms: 1H,2H,2'H-Perfluorodipropyl ether, HFE-54-11mec-f[][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C6H3F11O | [][3][4] |

| Molecular Weight | 300.07 g/mol | [][3][4] |

| Boiling Point | 81.3 °C at 760 mmHg | [] |

| Density | 1.543 g/cm³ | [] |

| Appearance | Colorless Liquid | [5] |

Synthesis and Characterization

General Synthesis Methodology

A plausible synthetic route for this compound would involve the reaction of a partially fluorinated propanol with a perfluorinated propyl halide in the presence of a strong base.

Conceptual Experimental Workflow for Synthesis and Purification:

Structural Characterization

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, a general approach to its characterization is outlined below.

Spectroscopic Analysis Workflow:

One commercial supplier indicates that the infrared and NMR spectra conform to the expected structure for this compound[5].

Biological Activity and Drug Development Potential

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or applications in drug development for this compound. The broader class of hydrofluoroethers (HFEs) has found applications in the medical field, primarily as cleaning solvents for medical devices and, in some cases, as anesthetics. However, these applications are not specifically documented for the compound with CAS number 1000-28-8.

The lack of available data suggests that this compound has not been a significant focus of research in the pharmaceutical and drug development sectors to date.

Toxicology and Safety Information

Specific toxicological studies on this compound are limited. However, studies on other hydrofluoroethers generally indicate a low order of acute toxicity. For instance, some hydrofluoroethers have been shown to have an acute oral LD50 greater than 2000 mg/kg and are not classified as skin or eye irritants[6]. It is important to note that the toxicological properties can vary between different HFE structures.

As with any chemical, appropriate personal protective equipment should be used when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a partially fluorinated ether with well-defined physicochemical properties. While general synthetic methodologies for this class of compounds are established, a detailed experimental protocol for this specific ether is not widely published. A significant gap in the current knowledge exists regarding its biological activity and potential applications in drug development. The available information suggests that its primary utility may lie outside the pharmaceutical research landscape, potentially in materials science or as a specialized solvent. Further research would be necessary to explore any potential biological effects or therapeutic applications of this compound.

References

1H,1H,2'H-Perfluorodipropyl ether molecular weight and formula

An In-Depth Technical Guide on 1H,1H,2'H-Perfluorodipropyl Ether

This guide provides detailed information on the molecular weight and chemical formula of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃F₁₁O[1][2][][4] |

| Molecular Weight | 300.07 g/mol [1][2][][4] |

| CAS Number | 1000-28-8[1][2][5][6][7] |

Structural and Chemical Identity

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The IUPAC name for this compound is 1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane.[]

Chemical Identity Relationship

References

Spectroscopic Analysis of 1H,1H,2'H-Perfluorodipropyl Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1H,1H,2'H-Perfluorodipropyl Ether

This compound, with the molecular formula C₆H₃F₁₁O and a molecular weight of 300.07 g/mol , is a fluorinated ether.[][2] The presence of a significant number of fluorine atoms imparts unique physicochemical properties to such molecules, including high thermal stability, chemical inertness, and altered solubility characteristics compared to their hydrocarbon analogs.[3] Spectroscopic analysis is crucial for confirming the structure and purity of these compounds. The primary techniques employed for the characterization of fluorinated ethers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Infrared (IR) spectroscopy.[3]

Expected Spectroscopic Data

Based on the structure of this compound (CF₃CF₂CF₂OCH₂CFHCF₃), the following spectroscopic characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Triplet of triplets (tt) | 2H | -OCH₂- |

| ~ 5.5 - 6.5 | Doublet of multiplets (dm) | 1H | -CFH- |

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -85 | Triplet (t) | CF₃-CF₂- |

| ~ -120 to -130 | Multiplet (m) | -CF₂-CF₂- |

| ~ -135 to -145 | Multiplet (m) | -CF₂-O- |

| ~ -140 to -150 | Doublet of multiplets (dm) | -CFH- |

| ~ -70 to -75 | Doublet (d) | -CF₃ (on chiral center) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 60 - 70 | Triplet (t) | -OCH₂- |

| ~ 110 - 130 | Multiplet (m) | Fluorinated carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a fluorinated ether is typically characterized by strong C-F and C-O stretching vibrations.[4]

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Weak to Medium | C-H stretch |

| 1000 - 1350 | Strong | C-F stretch |

| 1050 - 1150 | Strong | C-O-C stretch |

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for NMR and IR analysis of fluorinated ethers.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width (~200 ppm) is necessary.[5]

-

Proton decoupling may be applied to simplify the spectra.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol

-

Sample Preparation:

-

For liquid samples, a small drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Workflow and Data Analysis Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Conclusion

The structural characterization of this compound relies heavily on the application of NMR and IR spectroscopy. While specific, publicly available spectra for this compound are currently limited, this guide provides a robust framework for understanding the expected spectroscopic features and the methodologies required for their acquisition and interpretation. The predicted data tables and generalized protocols serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and application of this and structurally related fluorinated ethers. Further empirical studies are necessary to provide a definitive and detailed spectroscopic profile of this compound.

References

Technical Guide: Thermal Properties of 1H,1H,2'H-Perfluorodipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and boiling point of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8). This document collates available data, details relevant experimental protocols for property determination, and presents logical workflows for analysis, designed to be a critical resource for professionals in research and development.

Core Physicochemical Data

This compound, also known as 1,1,2,3,3,3-hexafluoropropyl 2,2,3,3,3-pentafluoropropyl ether, is a hydrofluoroether (HFE) with the molecular formula C₆H₃F₁₁O. The presence of a high degree of fluorination imparts properties such as high density, low surface tension, and non-flammability.

Quantitative Data Summary

| Property | Value | Source |

| Boiling Point | 87.5 °C at 760 mmHg | Fluoryx Labs[1] |

| 81.3 °C at 760 mmHg | BOC Sciences, Chemsrc[][3] | |

| 86 °C at 761 Torr | ChemicalBook | |

| Molecular Weight | 300.07 g/mol | Santa Cruz Biotechnology[4] |

| Density | 1.5844 g/mL at 20 °C | Fluoryx Labs[1] |

| 1.543 g/cm³ | BOC Sciences, Chemsrc[][3] |

Thermal Stability:

Experimental Protocols

Detailed methodologies for the determination of boiling point and thermal stability are crucial for accurate characterization. The following sections describe standard experimental protocols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Standardized methods ensure reproducibility and comparability of results.

Methodology: OECD Test Guideline 103 & ASTM D1120

This protocol is a generalized procedure based on the principles outlined in OECD Test Guideline 103 and ASTM D1120 for the determination of the boiling point of liquids.

1. Apparatus:

- A round-bottom flask of appropriate size.

- A condenser with a coolant circulation system.

- A calibrated thermometer or thermocouple with a resolution of at least 0.5 °C.

- A heating mantle or oil bath for uniform heating.

- Boiling chips to ensure smooth boiling.

- A barometer to measure the atmospheric pressure.

2. Procedure:

- Place a measured volume of this compound into the round-bottom flask along with a few boiling chips.

- Assemble the apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser.

- Begin circulating the coolant through the condenser.

- Apply heat to the flask at a controlled rate.

- Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.

- Correct the observed boiling point to standard atmospheric pressure (760 mmHg or 101.3 kPa) using the appropriate pressure correction formula if necessary.

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology: Thermogravimetric Analysis (TGA)

1. Apparatus:

- A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

- Sample pans (e.g., platinum, alumina).

- A gas delivery system for providing an inert atmosphere (e.g., nitrogen, argon).

2. Procedure:

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

- Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared sample pan.

- Place the sample pan in the TGA furnace.

- Purge the furnace with an inert gas at a controlled flow rate to provide an oxygen-free atmosphere.

- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

- Continuously record the sample mass as a function of temperature.

- The onset temperature of mass loss is determined from the resulting TGA curve and is indicative of the thermal decomposition temperature.

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and thermal stability of a liquid chemical substance.

Conceptual Decomposition Pathway

While specific experimental data on the thermal decomposition of this compound is lacking, a conceptual decomposition pathway can be proposed based on the known chemistry of similar fluorinated ethers. The primary decomposition is expected to initiate at the weakest bonds in the molecule, which are the C-C and C-O bonds, rather than the highly stable C-F bonds.

References

- 1. fluoryx.com [fluoryx.com]

- 3. This compound | CAS#:1000-28-8 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Solubility characteristics of fluorinated ethers in organic solvents

An In-depth Technical Guide to the Solubility of Fluorinated Ethers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of fluorinated ethers in organic solvents. It covers the fundamental principles governing their solubility, presents available quantitative data, outlines standard experimental protocols for solubility determination, and offers visual diagrams to clarify complex relationships and workflows.

Core Principles: Factors Influencing Solubility

The solubility of fluorinated ethers is a complex interplay of molecular structure and intermolecular forces. The presence of highly electronegative fluorine atoms significantly alters the physical and chemical properties compared to their hydrocarbon analogs.[1][2] Key factors include the degree of fluorination, molecular polarity, and the potential for hydrogen bonding.

-

Degree of Fluorination: The extent of fluorine substitution is a primary determinant of solubility.

-

Partially Fluorinated Ethers (Hydrofluoroethers or HFEs): These compounds strike a balance between fluorophilicity and polarity.[1] This balance can enhance their compatibility and solubility with both polar and non-polar organic solvents.[1] HFEs are noted for their good solvency for a range of substances like oils and greases.[3]

-

Fully Fluorinated Ethers (Perfluoroethers): These ethers exhibit extreme chemical inertness.[1] The presence of numerous C-F bonds reduces polarizability and intermolecular interactions, leading to low surface energy.[1] Consequently, they are often both hydrophobic (water-repelling) and lipophobic (fat-repelling), limiting their solubility in many conventional organic solvents.[2]

-

-

Polarity and Intermolecular Forces: The introduction of fluorine atoms creates strong C-F bonds and influences the molecule's overall dipole moment.[4] While the C-F bond is highly polar, the symmetrical arrangement of these bonds in perfluorinated compounds can lead to a low overall molecular polarity. The primary intermolecular forces in perfluorinated systems are weak van der Waals forces, leading to poor interactions with hydrocarbon solvents.[5] For partially fluorinated ethers, the balance of fluorinated and hydrocarbon segments allows for more varied interactions, including dipole-dipole forces, which can enhance solubility in moderately polar solvents.[4]

-

Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor. However, the strong electron-withdrawing effect of adjacent fluorine atoms can reduce the basicity of the oxygen, weakening its ability to form hydrogen bonds.[6] Despite this, some fluorinated ethers, like Sevoflurane, can engage in hydrogen bonding, which can improve solubility in suitable solvents like alcohols.[4]

-

Temperature: The solubility of fluorinated ethers, like most solutes, is influenced by temperature. For volatile anesthetics such as desflurane and sevoflurane, solubility in blood (a complex aqueous medium) increases as the temperature is reduced.[7]

The following diagram illustrates the logical relationships between these core factors and the resulting solubility.

Quantitative Solubility Data

Precise quantitative data for the solubility of fluorinated ethers in a wide range of organic solvents is often proprietary or specific to certain applications, such as anesthetic agents. The following table summarizes available data, primarily focusing on miscibility, which is a qualitative measure of solubility where two substances are soluble in all proportions.

| Fluorinated Ether | Chemical Name | Solvent | Temperature (°C) | Solubility / Miscibility |

| Sevoflurane | Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether | Ethanol | Room Temp. | Miscible[8][9] |

| Ether | Room Temp. | Miscible[8] | ||

| Chloroform | Room Temp. | Miscible[8] | ||

| Benzene | Room Temp. | Miscible[8] | ||

| Water | Room Temp. | Slightly Soluble / Very Slightly Soluble[8][10] | ||

| HFE-7100 | Methyl nonafluorobutyl ether | Acetone | Not Specified | Moderate Solubility[3][11] |

| HFE-7200 | Ethyl nonafluorobutyl ether | Not Specified | Not Specified | Good Solvency[3] |

| Desflurane | 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane | Blood | 37 | Blood/Gas Partition Coefficient: 0.49[12] |

| Sevoflurane | Fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether | Blood | 37 | Blood/Gas Partition Coefficient: 0.62[12] |

Note: Blood/Gas Partition Coefficient is a measure of solubility in blood compared to a gas phase. A lower value indicates lower blood solubility.[13]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[14][15] It is considered a gold standard, particularly for compounds with low solubility.[15]

Detailed Methodology

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Use high-purity solute (the fluorinated ether) and solvent.[16] The purity of both components is critical for accurate measurements.

-

Prepare a series of vials or flasks for the experiment.

-

-

Sample Creation:

-

Add a pre-determined volume or weight of the solvent to each flask.

-

Add an excess amount of the fluorinated ether (solute) to the solvent.[14][17] The presence of undissolved solid or a separate liquid phase at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[16]

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.[14]

-

Place the flasks in a mechanical shaker or agitator within a temperature-controlled environment, such as a water bath or incubator.[14][17] Temperature must be adequately controlled throughout the experiment.[16]

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from a few hours to 24 hours or longer, depending on the compound.[16][17][18] For kinetic solubility, shorter incubation times (e.g., 2 hours) may be used, whereas thermodynamic solubility requires longer periods (e.g., 24 hours).[18]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully separate the saturated supernatant (the clear liquid portion) from the excess solute. This is a critical step and is typically achieved by:

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of the fluorinated ether in the diluted sample using an appropriate analytical technique. Common methods include:

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions.

-

The workflow for this protocol is visualized in the diagram below.

Conclusion

The solubility of fluorinated ethers in organic solvents is governed by a nuanced balance of factors, primarily the degree of fluorination and the resulting intermolecular forces. Partially fluorinated ethers (HFEs) often exhibit broader solubility due to their combination of polar and non-polar characteristics, making them versatile solvents.[1][3] In contrast, perfluorinated ethers tend to be immiscible with most common organic solvents.[19] For drug development professionals, understanding these principles is crucial, as solubility is a key factor in bioavailability and formulation.[18][20] Standardized methods like the shake-flask protocol provide the reliable, quantitative data necessary to guide research and development in this area.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 9. chembk.com [chembk.com]

- 10. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Solubility of desflurane (I-653), sevoflurane, isoflurane, and halothane in human blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical characteristics of desflurane in surgical patients: minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. bioassaysys.com [bioassaysys.com]

- 18. enamine.net [enamine.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Literature review of hydrofluoroether (HFE) compounds

An In-depth Technical Guide to Hydrofluoroether (HFE) Compounds for Researchers and Drug Development Professionals

Introduction

Hydrofluoroethers (HFEs) are a class of organic compounds containing hydrogen, fluorine, carbon, and an ether linkage (R-O-R').[1][2][3] They were developed as third-generation replacements for ozone-depleting substances like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][4][5] HFEs exhibit a unique combination of properties, including low toxicity, non-flammability, and favorable environmental profiles, making them valuable in a wide range of high-tech applications.[1][2][6]

Introduced in the 1990s, these compounds are noted for having zero or near-zero ozone depletion potential (ODP) and lower global warming potential (GWP) compared to their predecessors.[4][6][7] Their characteristics—such as chemical inertness, low viscosity, low surface tension, and high dielectric strength—make them highly suitable for specialized industrial and scientific uses, including precision cleaning, heat transfer, and as solvents in pharmaceutical development.[2][3][8]

Physicochemical Properties of Common HFEs

HFEs are typically colorless, odorless, and liquid at room temperature.[1][6] Their physical and chemical properties can be tuned by altering the fluoroalkyl and alkyl groups attached to the ether oxygen. This versatility allows for the production of a range of HFE products with varying boiling points, viscosities, and solvency characteristics. The data below summarizes the properties of several commercially significant HFE compounds.

Table 1: Quantitative Physicochemical Properties of Selected Hydrofluoroethers

| Property | HFE-7100 | HFE-7200 | HFE-7500 | HFE-347 |

| Chemical Name | Methyl nonafluorobutyl ether | Ethyl nonafluorobutyl ether | 3-Ethoxy-dodecafluoro-2-(trifluoromethyl)hexane | 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether |

| CAS Number | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 297730-93-9 | 406-78-0 |

| Boiling Point (°C) | 61[9] | 76[8][9] | 130[9] | 56.2 |

| Liquid Density (g/mL @ 25°C) | 1.52 | 1.43 | 1.66 | 1.48 |

| Viscosity (cP @ 25°C) | 0.38 | 0.46 | 1.3 | 0.41 |

| Surface Tension (dyn/cm @ 25°C) | 13.6 | 13.6 | 16.1 | 15.9 |

| Heat of Vaporization (kJ/kg) | 112 | 125 | 99 | 149 |

| Dielectric Strength (kV, 0.1" gap) | 40 | 37 | >40 | 18.1[10] |

Note: Data compiled from multiple sources. HFE-7100 and HFE-7200 are typically mixtures of isomers.

Key Applications

The unique properties of HFEs make them suitable for a diverse range of applications, from industrial cleaning to advanced medical and pharmaceutical uses.

-

Precision Cleaning and Solvents : Due to their low surface tension, low viscosity, and moderate solvency, HFEs are excellent for cleaning precision electronic parts, optical lenses, and medical devices.[2][8] They effectively remove particulate impurities, oils, greases, and fluorinated residues without leaving a residue.[2][8]

-

Heat Transfer Fluids : HFEs are used as heat transfer fluids and refrigerants in applications like semiconductor manufacturing (dry etching, photolithography), data center immersion cooling, and for power devices.[1][2][7] Their high dielectric strength, wide operating temperature range, and non-flammability are critical for these uses.[2][7]

-

Pharmaceuticals and Drug Development : In the pharmaceutical industry, HFEs serve as safe and environmentally sound solvents for the synthesis of complex fluorinated compounds, which are often key to the efficacy of modern drugs.[11] Their inertness provides precise control over reaction conditions, and their volatility facilitates easier purification of final products.[11] Certain fluorinated ethers have also been used as anesthetic agents.[12][13]

-

Carrier Fluids and Coatings : They act as carrier solvents for lubricants and in the deposition of coatings, particularly for electronic screens and fluoropolymers.[2][7]

-

Blowing Agents : HFEs are used as blowing agents in the manufacturing of foams and insulation materials as a replacement for ozone-depleting compounds.[7][12]

Synthesis of Hydrofluoroethers: Experimental Protocols

Several synthetic routes to HFEs have been developed. The primary methods involve either the fluorination of an existing ether compound or the formation of the ether linkage using a fluorine-containing precursor.[14] A common and efficient laboratory-scale method is a two-step process involving the tosylation of a fluoroalcohol followed by a Williamson ether synthesis.[15]

General Methodology: Two-Step Synthesis of HFEs from Fluoroalcohols

This process provides a versatile route to a range of HFE compounds under mild conditions.[15]

Step 1: Alcoholysis (Tosylation) of Fluoroalcohols The first step involves the conversion of a fluoroalcohol into a more reactive tosylate intermediate.

-

Reagents :

-

Fluoroalcohol (e.g., 2,2,3,3-tetrafluoro-1-propanol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) solution

-

A suitable organic solvent (e.g., Tetrahydrofuran - THF)

-

-

Protocol :

-

The selected fluoroalcohol is dissolved in a cooled solution of aqueous sodium hydroxide.

-

p-Toluenesulfonyl chloride (TsCl), dissolved in an organic solvent like THF, is added dropwise to the alcohol solution while maintaining a low temperature (typically 0-5°C) to control the exothermic reaction.

-

The mixture is stirred vigorously for several hours at room temperature to ensure the complete formation of the tosylate intermediate.

-

The organic layer is separated, washed with water and brine to remove impurities, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude fluoroalkyl tosylate, which can be purified further if necessary.

-

Step 2: Williamson Ether Synthesis The second step involves the reaction of the tosylate intermediate with an alkoxide to form the final HFE product.[15]

-

Reagents :

-

Fluoroalkyl tosylate (from Step 1)

-

Sodium methoxide (NaOCH₃) or another suitable sodium alkoxide

-

Methanol (or corresponding alcohol) as the solvent

-

-

Protocol :

-

The fluoroalkyl tosylate is dissolved in methanol.

-

A solution of sodium methoxide in methanol is added to the tosylate solution. A slight molar excess of the alkoxide (e.g., 1.2:1 ratio of NaOCH₃ to tosylate) is often used to drive the reaction to completion.[15]

-

The reaction mixture is stirred at room temperature (around 25°C) for approximately 4-6 hours.[15]

-

Reaction progress can be monitored using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is quenched with water, and the HFE product is extracted using a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated. The resulting crude HFE is then purified by distillation to yield the final product with high purity.

-

This method has been shown to produce yields greater than 74% for the Williamson ether synthesis step.[15]

Caption: A diagram illustrating the two-step synthesis of HFEs.

Environmental and Safety Profile

A primary driver for the development of HFEs was the need for environmentally safer alternatives to CFCs and HCFCs.[6] They are characterized by zero ozone depletion potential and significantly lower global warming potentials compared to PFCs.[7][16]

Caption: HFEs as environmentally superior replacements for older solvents.

Table 2: Environmental and Safety Data for Selected Fluorinated Compounds

| Compound / Class | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) | Atmospheric Lifetime (years) |

| CFC-113 | 0.8 | 6130 | 85 |

| HFC-134a | 0 | 1430 | 14 |

| PFC-116 | 0 | 12200 | 10000 |

| HFE-7100 | 0[9] | 320 | 4.1 |

| HFE-7200 | 0[9] | 55[10] | 0.77[5] |

| HFE-7500 | 0[9] | 100 | 2.8 |

Note: GWP and Lifetime values can vary slightly depending on the source and atmospheric model used.

In terms of safety, HFEs exhibit low toxicity, are generally non-flammable or have very narrow flammability limits, and are chemically stable.[2][6][16] This reduces the need for specialized equipment like explosion-proofing, which is often required for more flammable organic solvents.[6][9]

Role in Pharmaceutical Research and Development

The properties that make HFEs effective industrial solvents also make them highly valuable tools for pharmaceutical R&D professionals.

-

Reaction Solvent : As highlighted by the use of compounds like HFE-347, these ethers serve as excellent media for complex organic reactions, particularly for synthesizing fluorinated active pharmaceutical ingredients (APIs).[11] Their chemical inertness prevents interference with sensitive reagents, while their solvency promotes higher yields and product purity.[11]

-

Purification and Extraction : The defined boiling points and volatility of HFEs facilitate their removal during downstream processing. This is advantageous for the efficient separation and recovery of target molecules during purification steps.[11]

-

Safety in the Laboratory : The low toxicity and non-flammability of HFEs enhance the safety profile of laboratory environments, which is a paramount concern for researchers and technicians.[11]

Caption: The role of HFEs in the pharmaceutical development pipeline.

Conclusion

Hydrofluoroethers represent a significant advancement in solvent and fluid technology, providing a balance of high performance with environmental and worker safety.[9] For researchers, scientists, and drug development professionals, HFEs offer a versatile toolkit for applications ranging from precision cleaning of sensitive equipment to enabling complex chemical syntheses. Their continued development and application are crucial for industries seeking to meet stringent environmental regulations without compromising on performance and safety.[7]

References

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. labinsights.nl [labinsights.nl]

- 3. fluorined-chemicals.com [fluorined-chemicals.com]

- 4. Environmental risk assessment of hydrofluoroethers (HFEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. ecolink.com [ecolink.com]

- 7. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 9. solvents.net.au [solvents.net.au]

- 10. Alfa Chemistry Launches New Portfolio of Hydrofluoroethers for Scientific Endeavors [einpresswire.com]

- 11. nbinno.com [nbinno.com]

- 12. books.rsc.org [books.rsc.org]

- 13. fluorined-chemicals.com [fluorined-chemicals.com]

- 14. US5750797A - Process for the production of hydrofluoroethers - Google Patents [patents.google.com]

- 15. article.scirea.org [article.scirea.org]

- 16. lsschemicals.com [lsschemicals.com]

In-depth Technical Guide on the Toxicological Properties of 1H,1H,2'H-Perfluorodipropyl ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1H,1H,2'H-Perfluorodipropyl ether have not been fully investigated, and publicly available data is limited. This guide summarizes the currently available information. All handling of this chemical should be conducted with caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment.

Introduction

This compound, a fluorinated ether, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their unique properties, including thermal stability and chemical inertness, fluorinated ethers are utilized in various industrial applications. However, concerns regarding the potential toxicity and environmental persistence of some PFAS necessitate a thorough toxicological evaluation of individual compounds within this class. This document provides a concise overview of the known properties of this compound.

Physicochemical Properties

A compilation of the physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate and designing toxicological experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000-28-8 | [1][2] |

| Molecular Formula | C6H3F11O | [1][] |

| Molecular Weight | 300.07 g/mol | [1][] |

| Boiling Point | 81.3 °C at 760 mmHg | [1][] |

| Density | 1.543 g/cm³ | [1][] |

| Flash Point | 8.2 °C | [1] |

| Vapor Pressure | 91.6 mmHg at 25°C | [1] |

| Refractive Index | 1.272 | [1] |

| LogP | 3.69380 | [1] |

Toxicological Data

Comprehensive toxicological data for this compound is not available in the public domain. Safety Data Sheets (SDS) are the primary source of hazard information.

Acute Toxicity

No quantitative acute toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are available. However, SDS information suggests that the compound may be harmful by ingestion and inhalation.[4] It is also described as being irritating to mucous membranes and the upper respiratory tract.[4]

Irritation and Sensitization

The compound is classified as a substance that causes serious eye irritation.[4] Furthermore, it may cause an allergic skin reaction.[4]

Chronic Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There are no available studies on the chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.

Experimental Protocols

Due to the absence of published toxicological studies for this compound, specific experimental protocols used for its evaluation cannot be provided. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the toxicological assessment of chemicals. A generalized workflow for toxicological evaluation is presented in Figure 1.

Signaling Pathways

There is no information available regarding the specific signaling pathways that may be affected by this compound.

Conclusion

The toxicological profile of this compound is largely unknown. The available information from safety data sheets indicates potential for eye irritation and skin sensitization, as well as possible harm from inhalation and ingestion. A comprehensive toxicological assessment, following established guidelines, is necessary to fully characterize the potential hazards of this compound to human health and the environment. Researchers and professionals in drug development should exercise extreme caution and implement robust safety measures when handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Fluorinated Ethers in Lithium Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated ethers are emerging as a critical class of co-solvents and additives in electrolytes for next-generation lithium batteries, including lithium-ion (Li-ion) and lithium-metal (LMB) systems. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature of fluorine atoms, address several key challenges associated with conventional carbonate-based electrolytes. These advantages include enhanced oxidative stability for high-voltage applications, improved safety due to their non-flammable nature, and the formation of a stable solid-electrolyte interphase (SEI) on the lithium metal anode, which suppresses dendrite growth.[1][2][3][4][5] This document provides detailed application notes on the use of fluorinated ethers in lithium battery electrolytes, summarizes key performance data, and offers protocols for their experimental evaluation.

Key Fluorinated Ethers and Their Properties

Several fluorinated ethers have been extensively investigated for their use in lithium battery electrolytes. Among the most prominent are 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) and bis(2,2,2-trifluoroethyl) ether (BTFE).[6] These hydrofluoroethers (HFEs) are often used as diluents in high-concentration electrolytes to reduce viscosity and improve wetting properties while maintaining high anodic stability.[2][7] More recently, novel terminally fluorinated glycol ethers have been synthesized to enhance both anodic stability and lithium salt solubility.[2][3]

The inclusion of fluorinated ethers as a co-solvent significantly impacts the bulk properties of the electrolyte and its interaction with the electrodes.[4]

Data Presentation: Physicochemical and Electrochemical Properties

The following tables summarize the key physicochemical properties of common fluorinated ethers and their impact on electrolyte performance compared to baseline carbonate-based electrolytes.

Table 1: Physicochemical Properties of Selected Fluorinated Ethers

| Property | 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | bis(2,2,2-trifluoroethyl) ether (BTFE) |

| Molecular Formula | C5H4F8O | C4H4F6O |

| Boiling Point (°C) | 92[4] | 62-63 |

| Density (g/mL) | 1.54 | 1.404 |

| Flash Point (°C) | 27 | 1[8] |

| Purity | ≥99% (Battery Grade) | 98% |

| Water Content (ppm) | ≤750 | Not specified |

| Acid Content (ppm) | ≤100 | Not specified |

Table 2: Comparison of TTE-Containing Electrolyte vs. Base Electrolyte

| Property | Base Electrolyte (1 M LiPF6 in EC/DEC/PC) | TTE-Containing Electrolyte (1 M LiPF6 in FEC/DMC/EMC/TTE) | Reference |

| Ionic Conductivity (mS cm⁻¹) | 11.56 | 6.50 | [4] |

| Flammability | Higher | Lower | [4] |

Mechanism of Action: SEI Formation and High-Voltage Stability

Fluorinated ethers play a crucial role in forming a robust and stable SEI on the lithium metal anode. The decomposition of fluorinated ethers and anions in the electrolyte contributes to the formation of a LiF-rich SEI.[9][10][11] This inorganic-rich interphase is mechanically stable and effectively suppresses the growth of lithium dendrites, a primary cause of battery failure and safety concerns.[1][9]

Furthermore, the high oxidative stability of fluorinated ethers, a result of the electron-withdrawing fluorine atoms lowering the Highest Occupied Molecular Orbital (HOMO) energy level, makes them ideal for high-voltage lithium-ion batteries.[12][13] They are less prone to decomposition at high potentials, enabling the use of high-energy-density cathode materials.[4][7]

Experimental Protocols

The following are detailed protocols for the preparation and electrochemical evaluation of fluorinated ether-based electrolytes.

Protocol 1: Preparation of a Fluorinated Ether-Based Electrolyte

Objective: To prepare a 1 M LiPF6 electrolyte in a fluoroethylene carbonate (FEC) and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) co-solvent system.

Materials:

-

Lithium hexafluorophosphate (LiPF6), battery grade

-

Fluoroethylene carbonate (FEC), battery grade

-

1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), battery grade

-

Anhydrous solvents and salts

-

Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Transfer all materials and equipment into an argon-filled glovebox.

-

Prepare the solvent mixture by combining FEC and TTE in the desired volumetric ratio (e.g., 3:7 v/v).[2]

-

Slowly add the calculated amount of LiPF6 salt to the solvent mixture while stirring continuously to achieve a 1 M concentration.

-

Continue stirring until the salt is completely dissolved. This may take several hours.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Electrochemical Characterization of Fluorinated Ether Electrolytes

Objective: To evaluate the electrochemical performance of the prepared fluorinated ether-based electrolyte in a Li||NMC811 coin cell.

Materials and Equipment:

-

CR2032 coin cell components (casings, spacers, springs)

-

NMC811 cathode (e.g., 1.43 mAh cm⁻² areal capacity)[2]

-

Lithium metal foil anode

-

Celgard 2325 separator[2]

-

Prepared fluorinated ether-based electrolyte

-

Coin cell crimper

-

Battery cycler (e.g., LAND battery tester)

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

1. Coin Cell Assembly (inside an argon-filled glovebox): a. Place the NMC811 cathode in the center of the bottom coin cell case. b. Add a drop of the prepared electrolyte (e.g., 30 µL) onto the cathode surface.[2] c. Place the separator on top of the cathode. d. Add another drop of electrolyte to the separator. e. Place the lithium metal anode on the separator. f. Add the spacer and spring on top of the anode. g. Place the top coin cell case and crimp the cell using a coin cell crimper.

2. Electrochemical Testing: a. Formation Cycles: Cycle the assembled Li||NMC811 cell at a low C-rate (e.g., 0.1C) for the first few cycles (e.g., 2 cycles) within a defined voltage range (e.g., 2.8–4.35 V).[2][12] b. Cycling Performance: Cycle the cell at a higher C-rate (e.g., 0.33C discharge) for an extended number of cycles (e.g., 100-500 cycles) and record the discharge capacity and coulombic efficiency.[12] c. Rate Capability: Test the cell's performance at various C-rates to evaluate its power capabilities. d. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different cycle intervals to analyze the evolution of the SEI and charge transfer resistances.[9] e. Linear Sweep Voltammetry (LSV): Determine the electrochemical stability window of the electrolyte by performing LSV with a suitable working electrode (e.g., stainless steel or aluminum) at a slow scan rate (e.g., 0.05 mV s⁻¹).[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of fluorinated ethers in lithium battery electrolytes.

Caption: Mechanism of LiF-rich SEI formation with fluorinated ethers.

Caption: Workflow for the evaluation of a new electrolyte co-solvent.

Caption: Structure-property relationship of fluorinated ethers.

References

- 1. US10224571B2 - Fluorinated ether as electrolyte co-solvent for lithium metal based anode - Google Patents [patents.google.com]

- 2. osti.gov [osti.gov]

- 3. Terminally fluorinated glycol ether electrolyte for lithium metal batteries (Journal Article) | OSTI.GOV [osti.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. me.psu.edu [me.psu.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. CAS 333-36-8 | 2107-3-18 | MDL MFCD00010604 | Bis(2,2,2-trifluoroethyl)ether, battery grade | SynQuest Laboratories [synquestlabs.com]

- 9. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Deciphering the Decomposition Mechanisms of Ether and Fluorinated Ether Electrolytes on Lithium Metal Surfaces: Insights from CMD and AIMD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simulation guided molecular design of hydrofluoroether solvent for high energy batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA07670A [pubs.rsc.org]

Application Notes and Protocols: 1H,1H,2'H-Perfluorodipropyl Ether as a Heat Transfer Fluid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1H,1H,2'H-Perfluorodipropyl ether (CAS No. 1000-28-8) as a heat transfer fluid. Due to its unique properties, this hydrofluoroether (HFE) offers a combination of thermal stability, chemical inertness, and favorable environmental and safety profiles, making it a suitable candidate for various precise temperature control applications in research and development.

Properties of this compound and Related Hydrofluoroethers

Quantitative data for the specific thermophysical properties of this compound are not extensively available in publicly accessible literature. However, by examining data from analogous hydrofluoroethers (HFEs), we can establish a representative profile for its expected performance. The following table summarizes key physical and thermal properties for this compound where available, and for comparable HFE fluids.[1][2][3][] It is crucial to note that the values for analogous HFEs are provided for comparison and as an estimation of performance. For precise engineering calculations, experimental determination of the properties of this compound is recommended.

Table 1: Physical and Thermal Properties of this compound and Analogous Hydrofluoroethers

| Property | This compound | HFE-7100 (C4F9OCH3) | HFE-7200 (C4F9OC2H5) | HFE-7300 |

| CAS Number | 1000-28-8 | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4 | 132182-92-4 |

| Molecular Formula | C6H3F11O | C5H3F9O | C6H5F9O | C7H3F13O |

| Molecular Weight ( g/mol ) | 300.07 | ~250 | ~264 | ~350 |

| Boiling Point (°C at 760 mmHg) | 81.3 - 86[] | 61 | 76 | 98 |

| Density (g/cm³ at 25°C) | 1.543 - 1.5844[3][] | 1.52 | 1.43 | 1.66 |

| Kinematic Viscosity (cSt at 25°C) | Data not available | 0.38 | 0.46 | 0.9382 |

| Thermal Conductivity (W/m·K at 25°C) | Data not available | 0.069 | 0.066 | 0.062 |

| Specific Heat (kJ/kg·K at 25°C) | Data not available | 1.17 | 1.21 | 1.14 |

| Pour Point (°C) | Data not available | -135 | -138 | -79.95 |

| Flash Point | Data not available | None | None | None |

| Vapor Pressure (mmHg at 25°C) | 91.6[3] | 202 | 114 | 4.5 (at 20°C) |

Key Features and Applications

Hydrofluoroethers like this compound are valued for a range of properties that make them excellent heat transfer fluids in demanding applications.[5][6][7][8]

Key Features:

-

Wide Operating Temperature Range: HFEs can be utilized in both low and moderate temperature applications.[9]

-

Excellent Thermal Stability: The strong C-F bonds contribute to high thermal stability, resisting decomposition at elevated temperatures.[6]

-

Chemical Inertness: They are compatible with a wide variety of materials, including metals, plastics, and elastomers.

-

Good Dielectric Properties: Their high dielectric strength and electrical resistivity make them suitable for cooling electronics and other sensitive equipment.[10]

-

Low Toxicity and Non-Flammability: HFEs generally exhibit low toxicity and have no flash point, enhancing laboratory safety.[8]

-

Environmental Profile: They have zero ozone depletion potential (ODP) and a lower global warming potential (GWP) compared to perfluorocarbons (PFCs).[5][6]

Applications in Research and Drug Development:

-

Cooling of Analytical Instrumentation: Maintaining stable temperatures in sensitive equipment such as mass spectrometers, NMR systems, and X-ray diffraction instruments.

-

Pharmaceutical and Chemical Process Control: Precise temperature regulation of reactors, distillation units, and other process equipment in drug synthesis and development.

-

Semiconductor and Electronics Cooling: Used in the manufacturing and testing of electronic components where dielectric properties are crucial.[11]

-

Solvent and Reagent Temperature Control: Maintaining specific temperatures for temperature-sensitive reactions and biological samples.

Experimental Protocols

Protocol for Evaluating Heat Transfer Performance

This protocol outlines a general procedure for evaluating the heat transfer performance of this compound in a laboratory-scale setup.

Objective: To determine the heat transfer coefficient of this compound at various flow rates and temperatures.

Materials:

-

This compound

-

A closed-loop heat transfer system consisting of:

-

A fluid reservoir

-

A variable-speed pump

-

A heated test section with a known surface area and a controllable heat source (e.g., cartridge heater)

-

A cooling section (heat exchanger)

-

Flow meter

-

Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of the test section, and on the surface of the heated section.

-

-

Data acquisition system

Procedure:

-

System Preparation:

-

Ensure the heat transfer loop is clean and dry.

-

Carefully fill the system with this compound, avoiding the introduction of air.

-

Check for leaks.

-

-

Degassing:

-

Circulate the fluid at a low flow rate and a slightly elevated temperature (below the boiling point) to remove any dissolved gases.

-

-

Experimental Run:

-

Set the pump to the desired flow rate.

-

Apply a known power to the heater in the test section.

-

Allow the system to reach a steady state, where the temperatures are no longer changing significantly.

-

Record the following data:

-

Fluid flow rate.

-

Power input to the heater.

-

Inlet and outlet temperatures of the fluid in the test section.

-

Surface temperature of the heated section at multiple points.

-

-

-

Data Analysis:

-

Calculate the heat absorbed by the fluid using the equation: Q = ṁ * C_p * (T_out - T_in), where ṁ is the mass flow rate and C_p is the specific heat capacity.

-

Calculate the average heat transfer coefficient (h) using: h = Q / (A * (T_surface - T_bulk)), where A is the heat transfer surface area, T_surface is the average surface temperature, and T_bulk is the average bulk fluid temperature.

-

-

Repeat:

-

Repeat steps 3 and 4 for a range of flow rates and heat inputs to characterize the fluid's performance under different conditions.

-

Safety and Handling Protocol for this compound

As a perfluorinated compound, proper handling procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Wear standard laboratory attire, including a lab coat, closed-toe shoes, and long pants.

-

Use chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear safety glasses or goggles.

Handling Procedures:

-

Handle the fluid in a well-ventilated area, preferably within a fume hood, especially when heating.

-

Avoid direct contact with skin and eyes.

-

Prevent inhalation of vapors.

-

Keep containers tightly sealed when not in use to prevent evaporation.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from sources of heat and ignition.

-

Store in the original, tightly sealed container.

Spill and Waste Disposal:

-

In case of a small spill, absorb the fluid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

Visualizations

Caption: Relationship between properties and suitability.

Caption: Experimental workflow for performance evaluation.

References